5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione
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Overview
Description
BRL-48482 is a small molecule drug that acts as a peroxisome proliferator-activated receptor gamma agonist. It is primarily known for its insulin-sensitizing properties and has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRL-48482 involves the preparation of benzoxazole derivatives. One common method includes the Mitsunobu reaction, where benzoxazolylalkylaminoethanol is reacted with hydroxybenzylthiazolidinedione . The reaction conditions typically involve the use of a base and a solvent, such as acetonitrile, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of BRL-48482 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques and quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: BRL-48482 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
BRL-48482 has been extensively studied for its scientific research applications, including:
Mechanism of Action
BRL-48482 exerts its effects by acting as a peroxisome proliferator-activated receptor gamma agonist. Upon activation by the ligand, the receptor binds to DNA-specific peroxisome proliferator response elements and modulates the transcription of target genes. This regulation controls the peroxisomal beta-oxidation pathway of fatty acids and plays a key role in adipocyte differentiation and glucose homeostasis .
Comparison with Similar Compounds
Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist known for its antihyperglycemic effects.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes mellitus.
Uniqueness of BRL-48482: BRL-48482 is unique due to its specific binding affinities and the structural modifications that enhance its potency as a peroxisome proliferator-activated receptor gamma agonist. Its distinct chemical structure allows for different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-[[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-23(19-21-15-4-2-3-5-16(15)27-19)10-11-26-14-8-6-13(7-9-14)12-17-18(24)22-20(25)28-17/h2-9,17H,10-12H2,1H3,(H,22,24,25) |
InChI Key |
ZYKPNHFCNSVFNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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